N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine
Description
N-{[3-Fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine is a quinazoline derivative characterized by a morpholine-substituted phenylmethyl group at the 4-amino position of the quinazoline core.
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C19H19FN4O/c20-16-11-14(5-6-18(16)24-7-9-25-10-8-24)12-21-19-15-3-1-2-4-17(15)22-13-23-19/h1-6,11,13H,7-10,12H2,(H,21,22,23) |
InChI Key |
YPWIZQYZXYQOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CNC3=NC=NC4=CC=CC=C43)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinazoline core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the morpholine ring: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced to the aromatic ring.
Final coupling: The final step involves coupling the substituted phenyl ring with the quinazoline core under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
The quinazoline scaffold is versatile, with substitutions at the 4-amino position and modifications to the phenyl ring critically influencing activity. Below is a comparative analysis of key analogs:
Table 1: Key Structural Features and Properties of Selected Quinazoline Derivatives
Key Observations:
Morpholine Positioning : The target compound’s morpholine group on the benzyl moiety distinguishes it from analogs like 5a, where morpholine is directly attached to the quinazoline core. This may alter target selectivity due to spatial flexibility .
Halogen Effects : Lapatinib and Gefitinib Impurity 13 utilize chloro/fluoro substituents for enhanced receptor binding, similar to the target’s 3-fluoro group. Halogens improve lipophilicity and π-π stacking in kinase domains .
Benzyl vs.
Pharmacological Activity and QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) studies highlight critical pharmacophoric features:
- Morpholine Contribution : Morpholinyl groups enhance solubility and hydrogen bonding, as seen in 5a–5g (). For the target compound, the 4-morpholinyl group may stabilize interactions with kinase ATP pockets .
- Fluorine Impact : The 3-fluoro substituent in the target compound mimics lapatinib’s 3-chloro-4-fluorophenyl group, which is critical for EGFR inhibition. Fluorine’s electronegativity optimizes binding affinity .
Table 2: Activity Trends Based on Substituents
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